Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-
Description
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is a heterocyclic compound comprising a pyrazole core substituted at the 3-position with a morpholine ring and at the 4-position with a 4-chlorophenyl group.
Properties
CAS No. |
88743-53-7 |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O/c14-11-3-1-10(2-4-11)12-9-15-16-13(12)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H,15,16) |
InChI Key |
WMNIXBHLVXKWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NN2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Chlorophenyl)-1H-Pyrazol-3-Ol
The pyrazole precursor is typically synthesized via cyclocondensation of 4-chlorophenylhydrazine with β-keto esters or propiolate derivatives. For example:
- Methyl propiolate route : 4-Chlorophenylhydrazine hydrosulfate reacts with methyl propiolate in tert-butanol using potassium tert-butoxide as a base. This yields 1-(4-chlorophenyl)-3-hydroxypyrazole with a reported yield of 74–85%.
- Diethyl oxalate route : A Claisen condensation between 4-chloroacetophenone and diethyl oxalate in methanol forms a diketone intermediate, which cyclizes with hydrazine hydrate to produce the pyrazole.
Morpholine Functionalization
The hydroxyl group at position 3 of the pyrazole is replaced with morpholine via nucleophilic substitution. Key methods include:
- Direct substitution : Reacting 4-(4-chlorophenyl)-1H-pyrazol-3-ol with morpholine in dimethylformamide (DMF) using potassium carbonate as a base at 50–60°C. This method achieves moderate yields (65–70%) but requires extended reaction times.
- Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the substitution of the hydroxyl group with morpholine. This approach improves yields to 80–85% but increases cost due to reagent expenses.
Table 1 : Comparison of Morpholine Incorporation Methods
| Starting Material | Reagents/Conditions | Yield | Key Advantages |
|---|---|---|---|
| 4-(4-Chlorophenyl)-1H-pyrazol-3-ol | Morpholine, K2CO3, DMF, 50°C, 12 h | 65% | Cost-effective, simple setup |
| 4-(4-Chlorophenyl)-1H-pyrazol-3-ol | Morpholine, DEAD, PPh3, THF, 0°C, 2 h | 83% | Higher yield, faster reaction |
Morpholine Intermediate Synthesis with Subsequent Pyrazole Coupling
An alternative strategy involves pre-forming the morpholine-containing fragment and coupling it to the pyrazole.
Synthesis of 4-(2-Fluoro-4-Nitrophenyl)Morpholine
3,4-Difluoronitrobenzene reacts with morpholine in the presence of a base (e.g., potassium carbonate) to form 4-(2-fluoro-4-nitrophenyl)morpholine. Reduction with sodium dithionite yields the corresponding aniline derivative, which is subsequently coupled with ethyl acetoacetate to form the pyrazole ring.
Coupling via Friedel-Crafts Alkylation
The morpholine-aniline intermediate undergoes Friedel-Crafts alkylation with pre-formed pyrazole derivatives. For instance, reacting 4-(4-chlorophenyl)-1H-pyrazole-3-carbaldehyde with the morpholine-aniline in the presence of AlCl3 yields the target compound.
Table 2 : Key Parameters for Morpholine-Pyrazole Coupling
| Intermediate | Coupling Method | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| 4-(2-Fluoro-4-aminophenyl)morpholine | Condensation with ethyl acetoacetate | 80°C | NaOH | 72% |
| 4-(4-Chlorophenyl)-1H-pyrazole-3-carbaldehyde | Friedel-Crafts alkylation | 100°C | AlCl3 | 68% |
One-Pot Multicomponent Reactions
Recent advancements emphasize single-step syntheses to reduce purification steps. A notable example involves the simultaneous formation of the pyrazole and morpholine rings:
- Hydrazine-morpholine conjugate route : 4-Chlorophenylhydrazine, morpholine, and ethyl 3-oxobutanoate are refluxed in ethanol. The reaction proceeds via in-situ formation of a hydrazone intermediate, which cyclizes to form the target compound.
Table 3 : Optimization of One-Pot Synthesis
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Chlorophenylhydrazine, morpholine, ethyl 3-oxobutanoate | Ethanol | Reflux | 8 h | 58% |
| Same reagents + catalytic p-TsOH | Toluene | 110°C | 6 h | 75% |
Critical Analysis of Reaction Conditions
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for interactions with various biological targets, including enzymes and receptors. Research has shown that derivatives of this compound can exhibit antimicrobial, antiviral, and anticancer activities.
Medicine
In medicine, Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- and its derivatives are investigated for their therapeutic potential. They are explored as potential drug candidates for the treatment of various diseases, including infections, cancer, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares the target compound with key structural analogs, highlighting substituent patterns, molecular formulas, and reported activities:
Key Structural Differences and Implications
Substitution Position :
- The target compound has morpholine at the pyrazole 3-position, whereas 4-(4-methyl-3-phenyl-1H-pyrazol-1-yl)morpholine places morpholine at the 1-position. This positional difference may alter electronic distribution and steric interactions, affecting receptor binding or solubility.
- S1RA Hydrochloride features a morpholine-ethyloxy linker, which increases flexibility compared to the direct attachment in the target compound. This linker could enhance bioavailability by improving solubility.
In contrast, analogs with methylphenyl or phenoxyphenyl substituents may exhibit different electronic profiles and lipophilicities.
Pharmacological and Functional Insights
- Anti-inflammatory Potential: Pyrazole derivatives with chlorophenyl groups (e.g., Compound 3c in ) show p38αMAPK inhibition and TNF-α suppression . The target compound’s 4-chlorophenyl substituent may confer similar anti-inflammatory activity, though experimental validation is required.
- Antimicrobial Activity: Pyrazole-thiazole hybrids with chlorophenyl groups () demonstrate antimicrobial and radical scavenging activities .
- Sigma Receptor Modulation : S1RA Hydrochloride , a morpholine-pyrazole derivative, is clinically used for sigma receptor-associated diseases. The target compound’s lack of a flexible linker may reduce its suitability for this application but could improve target specificity.
Biological Activity
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Structural Overview
Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- is characterized by a morpholine ring linked to a pyrazole moiety and a chlorophenyl substituent. The molecular formula is with a molecular weight of approximately 273.73 g/mol. The combination of these structural elements contributes to its biological activity.
Biological Activities
Research indicates that Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole, including this compound, possess significant antimicrobial properties. For instance, in vitro tests revealed effective inhibition against several pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Anti-inflammatory Properties : The compound has been investigated for its potential in treating inflammatory diseases. It interacts with p38 MAP kinase, a critical target in inflammation pathways, demonstrating a reduction in tumor necrosis factor (TNF) production by up to 90% in animal models .
- Cytotoxic Effects : Morpholine derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds related to Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
The mechanisms underlying the biological activities of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways. For example, it has been shown to bind effectively to p38 MAP kinase, modulating inflammatory responses .
- Receptor Interaction : Molecular docking studies suggest that the compound interacts with various receptors and enzymes, which could explain its diverse pharmacological effects.
Case Studies and Research Findings
Several studies have explored the efficacy and safety of Morpholine derivatives:
- Antimicrobial Evaluation : A study evaluated multiple pyrazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]- demonstrated promising antibacterial activity .
- Cytotoxicity Assessment : Research on cytotoxicity highlighted the potential of Morpholine derivatives in cancer therapy. Compounds were assessed for their ability to induce apoptosis in cancer cell lines, showing significant promise as anticancer agents .
- Inflammation Models : In vivo studies involving animal models of arthritis demonstrated that Morpholine derivatives could significantly reduce inflammation markers and improve clinical symptoms .
Comparative Analysis
To understand the uniqueness of Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyrazole Derivative A | Structure A | Lacks morpholine; focused on pyrazole activity |
| Pyrazole Urea | Structure B | Different substitution pattern; shows varied activity |
| Chlorophenyl Pyrazole | Structure C | Contains chlorophenyl; enhances biological interactions |
Q & A
Q. What synthetic strategies are commonly employed to prepare morpholine-containing pyrazole derivatives like 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]morpholine?
The synthesis typically involves coupling morpholine with pre-functionalized pyrazole intermediates. For example:
- Mannich reaction : Morpholine reacts with pyrazole-bearing aldehydes or ketones in the presence of formaldehyde to form N-linked derivatives. demonstrates this method for synthesizing diazacrown ether derivatives via Mannich reactions .
- Multicomponent reactions : Pyrazole scaffolds are functionalized with chlorophenyl groups via Suzuki coupling or nucleophilic substitution, followed by morpholine conjugation. For instance, Ragavan et al. (2011) synthesized similar compounds by coupling 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid with piperazine derivatives .
- Key intermediates : Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazole-5-carboxylate () highlights the use of ester intermediates for subsequent functionalization.
Q. How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.
- Structure solution : SHELXS/SHELXD () is widely used for phase determination, especially for small molecules.
- Refinement : SHELXL refines atomic coordinates and thermal parameters. For example, monoclinic crystals (space group P2₁/c) of related pyrazole-morpholine hybrids were refined to R₁ = 0.05 using SHELXL .
- Validation : Check for disorders using PLATON and generate CIF files for deposition.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., morpholine’s N–CH₂ signals at δ 3.5–3.7 ppm, pyrazole protons at δ 6.5–7.5 ppm).
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C–N (1250–1350 cm⁻¹) confirm functional groups.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 352.059 for a trifluoromethyl analog in ).
- UV-Vis : π→π* transitions in pyrazole and chlorophenyl moieties (λₘₐₓ ~260–280 nm).
Advanced Research Questions
Q. How can computational methods like Multiwfn aid in analyzing the electronic properties of this compound?
- Electrostatic potential (ESP) : Maps charge distribution to predict nucleophilic/electrophilic sites. For example, the morpholine oxygen and pyrazole nitrogen are electron-rich.
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity.
- Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points (e.g., C–Cl bond ellipticity <0.1 indicates covalent character).
- Application : Use Gaussian-optimized geometries (B3LYP/6-311G**) as input for Multiwfn .
Q. How do structural variations (e.g., substituents on pyrazole) impact biological activity?
- Chlorophenyl groups : Enhance lipophilicity (logP ~3.5) and membrane permeability.
- Trifluoromethyl groups : Increase metabolic stability (t₁/₂ >6 h in microsomal assays).
- Morpholine : Improves solubility via hydrogen bonding.
- Case study : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole () showed IC₅₀ = 0.2 µM against carbonic anhydrase IX, linked to its electron-withdrawing substituents .
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, twinning)?
- Disorder modeling : Split atoms into multiple positions with occupancy refinement (e.g., SHELXL’s PART instruction).
- Twinning : Use TWINLAW to identify twin laws (e.g., two-fold rotation in monoclinic systems).
- Validation tools : RINGER detects electron density outliers; ADDSYM checks for missed symmetry .
- Example : A pyrazole-morpholine analog with R₁ = 0.042 required anisotropic displacement parameters (ADPs) for non-H atoms to resolve thermal motion discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
